molecular formula C16H22N6O5 B2868859 2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate CAS No. 372181-27-6

2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate

Cat. No.: B2868859
CAS No.: 372181-27-6
M. Wt: 378.389
InChI Key: JLJGKLGEGBSCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a purine nucleus, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[8-(4-acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O5/c1-10(23)20-4-6-21(7-5-20)15-17-13-12(14(25)18-16(26)19(13)3)22(15)8-9-27-11(2)24/h4-9H2,1-3H3,(H,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJGKLGEGBSCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(N2CCOC(=O)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.